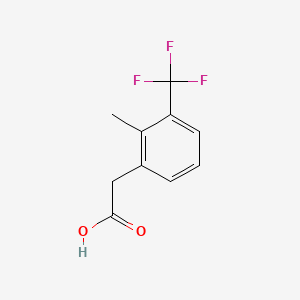
2-Methyl-3-(trifluoromethyl)phenylacetic acid
Descripción general
Descripción
2-Methyl-3-(trifluoromethyl)phenylacetic acid is a chemical compound with the CAS Number: 1000546-18-8 . It has a molecular weight of 218.18 . The IUPAC name for this compound is [2-methyl-3-(trifluoromethyl)phenyl]acetic acid . It has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .
Molecular Structure Analysis
The InChI code for 2-Methyl-3-(trifluoromethyl)phenylacetic acid is 1S/C10H9F3O2/c1-6-7(5-9(14)15)3-2-4-8(6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Methyl-3-(trifluoromethyl)phenylacetic acid is a solid at ambient temperature . It has a boiling point of 105-108°C .Aplicaciones Científicas De Investigación
Production of Derivatives and Bioactive Compounds : In 2006, Varma et al. explored the production of phenylacetic acid derivatives from Curvularia lunata culture. They found compounds like 4-epiradicinol showed antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus (Varma et al., 2006).
Pharmaceutical Industry Applications : Wasewar et al. (2015) discussed the extraction of phenylacetic acid, commonly used in antibiotic production, from wastewater using tri-n-butyl phosphate. They investigated the extraction efficiency and reaction mechanisms (Wasewar et al., 2015).
Synthesis of Novel Compounds : Evidente et al. (1992) isolated a new derivative of phenylacetic acid from Pseudomonas syringae culture, which modulated tomato seedling growth (Evidente et al., 1992).
Electrochemical Fluorination : Ilayaraja et al. (2008) studied the selective fluorination of alkyl phenylacetates, highlighting its significance in synthesizing fluorinated organic compounds (Ilayaraja et al., 2008).
Alkaloid Synthesis : Beccalli et al. (2000) reported the first total synthesis of the marine alkaloid polycitrin B from 3,5-dibromo-4-methoxy-phenylacetic acid methyl ester (Beccalli et al., 2000).
Role in Penicillin Production : Moyer and Coghill (1947) explored the impact of phenylacetic acid on penicillin production, discovering its role in increasing total penicillin yield (Moyer & Coghill, 1947).
Photodecarboxylation Studies : Burns and Lukeman (2010) showed that CF3-substituted phenylacetic acids undergo efficient photodecarboxylation, yielding trifluoromethyltoluenes or trifluoromethylbenzyl alcohols (Burns & Lukeman, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
2-[2-methyl-3-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-7(5-9(14)15)3-2-4-8(6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVYJURFBWJJPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(trifluoromethyl)phenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



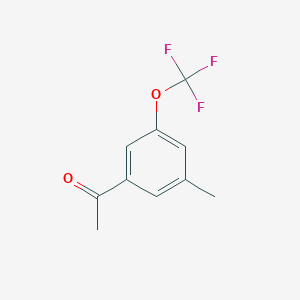

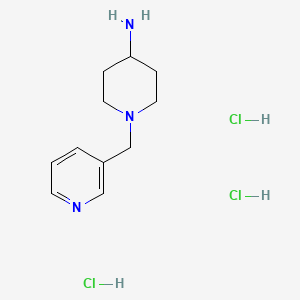
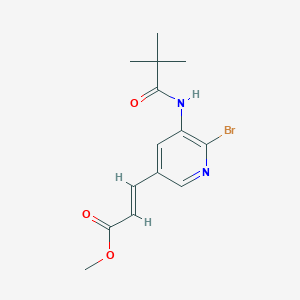
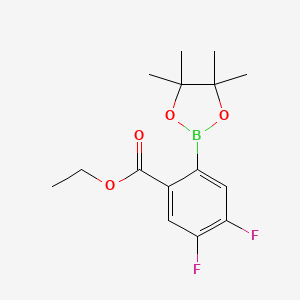


![3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421136.png)
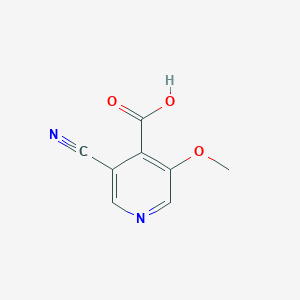
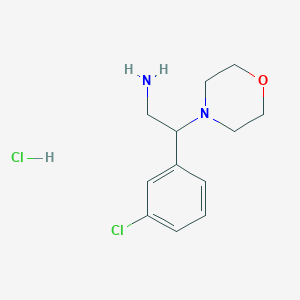
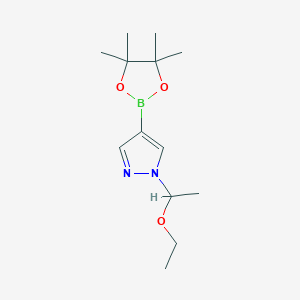
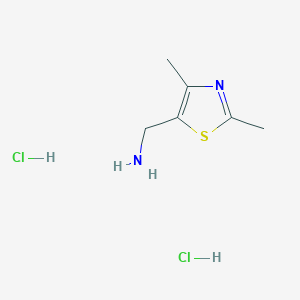
![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride](/img/structure/B1421141.png)
![{2-[3-(4-Methylphenyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride](/img/structure/B1421143.png)